

Eprodisate and its Synonyms in Scientific Literature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Eprodisate**, a therapeutic agent investigated for the treatment of Amyloid A (AA) amyloidosis. The document details its synonyms in scientific literature, mechanism of action, key clinical trial data, and the underlying pathological pathways.

Synonyms and Chemical Identifiers for Eprodisate

Eprodisate is known by several names and identifiers in scientific and clinical contexts. A clear understanding of these synonyms is crucial for a comprehensive literature search and accurate identification of the compound.

Category	Synonym/Identifier
Chemical Name	1,3-propanedisulfonic acid
Salt Form	Eprodisate disodium
Brand Name	Kiacta
Company Code Name	NC-503
CAS Registry Number	21668-77-9 (for the acid form)



Eprodisate is the non-proprietary name for the active compound, while "**Eprodisate** disodium" refers to the salt form used in clinical formulations.[1][2] "Kiacta" was the proposed brand name for the drug.[1] The code "NC-503" was used during its development phase.[3]

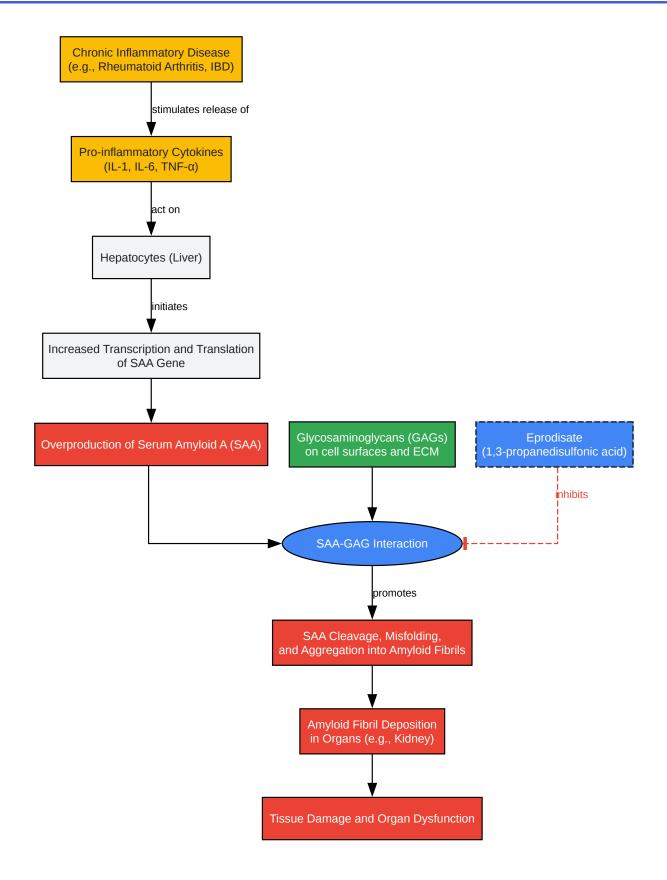
Mechanism of Action

Eprodisate is a small, negatively charged molecule designed to mimic the structure of heparan sulfate, a type of glycosaminoglycan (GAG).[3] Its therapeutic effect is based on its ability to competitively inhibit the interaction between serum amyloid A (SAA) protein and GAGs on the cell surface and in the extracellular matrix.[3] This interaction is a critical step in the pathogenesis of AA amyloidosis, as it is believed to promote the polymerization of SAA fragments into insoluble amyloid fibrils. By binding to the GAG-binding sites on SAA, **Eprodisate** prevents this aggregation and subsequent deposition of amyloid fibrils in tissues, thereby aiming to slow the progression of organ damage, particularly in the kidneys.[2][3]

Pathogenesis of AA Amyloidosis and Eprodisate's Point of Intervention

The development of AA amyloidosis is a multi-step process, and understanding this pathway is key to appreciating the therapeutic rationale for **Eprodisate**.





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Figure 1. Pathogenesis of AA Amyloidosis and **Eprodisate**'s Mechanism of Action.



Key Clinical Trial Data

The primary evidence for the clinical effects of **Eprodisate** comes from a multicenter, randomized, double-blind, placebo-controlled trial (NCT00035334) published by Dember et al. in the New England Journal of Medicine in 2007. This study evaluated the efficacy and safety of **Eprodisate** in patients with AA amyloidosis and kidney involvement.

Patient Disposition and Baseline Characteristics

A total of 183 patients were enrolled and randomized to receive either **Eprodisate** or a placebo for 24 months. The baseline characteristics of the two groups were largely similar.

Efficacy Outcomes

The primary composite endpoint of the study was the assessment of renal function or death. The results demonstrated a trend towards a reduction in disease progression in the **Eprodisate** group compared to the placebo group.

Endpoint	Eprodisate (n=89)	Placebo (n=94)	p-value	Hazard Ratio (95% CI)
Disease Worsened	27% (24 patients)	40% (38 patients)	0.06	0.58 (0.37 to 0.93)[2]
Mean Decline in Creatinine Clearance (mL/min/1.73 m² per year)	10.9	15.6	0.02	N/A
Progression to End-Stage Renal Disease	N/A	N/A	0.20	0.54
Risk of Death	N/A	N/A	0.94	0.95

Disease worsening was defined as a doubling of the serum creatinine level, a reduction in creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[2]



Adverse Events

The overall incidence of adverse events was similar between the **Eprodisate** and placebo groups. The majority of adverse events were of minor intensity.[4][5]

Adverse Event Profile	Eprodisate Group	Placebo Group
At least one adverse event	Nearly all participants	Nearly all participants
At least one serious adverse event	>33%	>33%

Experimental Protocols

The pivotal clinical trial for **Eprodisate** (NCT00035334) employed a rigorous methodology to assess its efficacy and safety.

Study Design

This was a multicenter, randomized, double-blind, placebo-controlled trial. A total of 183 patients from 27 centers were randomly assigned to receive either **Eprodisate** or a placebo for a duration of 24 months.[2]

Inclusion and Exclusion Criteria

- Inclusion Criteria: Patients with a diagnosis of AA amyloidosis confirmed by biopsy and evidence of kidney involvement.
- Exclusion Criteria: Patients with other forms of amyloidosis or other causes of renal dysfunction.

Dosing

The dosage of **Eprodisate** was adjusted based on the patient's renal function, as measured by creatinine clearance. The study drug was administered orally twice daily.

Efficacy and Safety Assessments

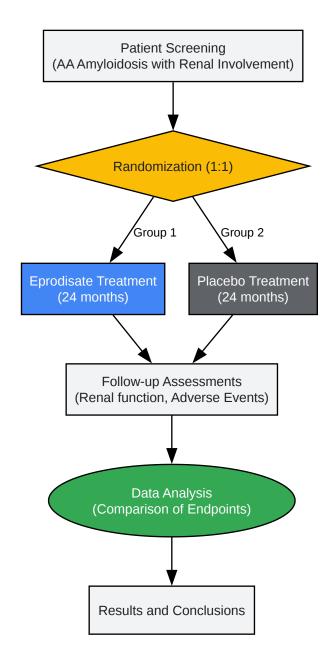


- Primary Endpoint: A composite measure of renal function (doubling of serum creatinine or a 50% reduction in creatinine clearance) or death.[2]
- Secondary Endpoints: Included the rate of decline in creatinine clearance and progression to end-stage renal disease.
- Safety Monitoring: Adverse events were recorded throughout the study.

Experimental Workflow

The workflow for the pivotal clinical trial of **Eprodisate** followed a structured process from patient recruitment to data analysis.





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Figure 2. Workflow of the Pivotal Eprodisate Clinical Trial.

Conclusion

Eprodisate, also known as 1,3-propanedisulfonic acid, Kiacta, and NC-503, represents a targeted therapeutic approach for AA amyloidosis by inhibiting the crucial interaction between SAA and GAGs. Clinical trial data suggests that **Eprodisate** can slow the decline of renal function in patients with AA amyloidosis, although it did not demonstrate a significant effect on progression to end-stage renal disease or mortality. This technical guide provides a



foundational understanding of **Eprodisate** for researchers and professionals in the field of drug development for amyloid diseases. Further research and development in this area are warranted to build upon these findings and address the unmet medical needs of patients with AA amyloidosis.

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- To cite this document: BenchChem. [Eprodisate and its Synonyms in Scientific Literature: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200699#synonyms-for-eprodisate-in-scientific-literature]

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